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Introduction
FT895 has emerged as a significant chemical probe for studying the biological functions of

Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Its high

potency and selectivity make it a valuable tool for elucidating the roles of HDAC11 in various

physiological and pathological processes, including oncology, inflammation, and infectious

diseases.[1][2] This technical guide provides a comprehensive overview of the target selectivity

profile of FT895, based on publicly available data. It includes a summary of its inhibitory

potency, selectivity against other HDACs, and its effects on key signaling pathways. Detailed

methodologies for the key experiments are also provided to enable researchers to understand

and potentially replicate the findings.

Target Selectivity Profile of FT895
FT895 is a potent inhibitor of HDAC11. Initial reports highlighted an IC50 of 3 nM.[3][4][5][6]

However, it is crucial to note that this value was determined using a trifluoroacetyl lysine-based

substrate. Subsequent studies using a more physiologically relevant myristoyl-lysine peptide

substrate reported an IC50 of 0.74 µM (740 nM).[1] This highlights the importance of substrate

choice in accurately determining enzyme inhibition.

The selectivity of FT895 has been a key focus. It has been reported to be over 1000-fold more

selective for HDAC11 compared to other HDAC family members.[1][3] While a complete
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quantitative dataset for all HDAC isoforms is not publicly available, some specific off-target

activities have been characterized.

Quantitative Inhibitory Activity of FT895 Against HDAC
Isoforms

Target IC50 (nM) Substrate Used Reference

HDAC11 3 Trifluoroacetyl-lysine [3][4][5][6]

HDAC11 740 Myristoyl-H3K9 [1]

HDAC4 25,000 Myristoyl-H3K9 [1]

HDAC8 9,200 Myristoyl-H3K9 [1]

HDAC1, 2, 3, 5, 6, 7,

9, 10

Data not publicly

available
- -

Note: The discrepancy in HDAC11 IC50 values underscores the impact of the assay substrate

on the measured potency. The value obtained with the myristoyl-lysine substrate is likely more

representative of the inhibitor's activity in a biological context.

Kinase and Sirtuin Selectivity
A comprehensive understanding of a compound's selectivity requires profiling against other

enzyme families. However, at the time of this writing, there is no publicly available data on the

screening of FT895 against a panel of protein kinases or sirtuins (Class III HDACs). Such data

is critical for a complete assessment of its off-target profile and potential for polypharmacology.

Signaling Pathway Modulation by FT895
Inhibition of HDAC11 by FT895 has been shown to impact key cellular signaling pathways,

primarily the JAK/STAT and Hippo pathways.

JAK/STAT Signaling Pathway
HDAC11 has been identified as a negative regulator of the JAK/STAT signaling pathway.

Mechanistic studies have shown that HDAC11 can physically interact with STAT3, a key

transcription factor in this pathway. This interaction appears to be a scaffold-like function,
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facilitating the association of HDAC11 with the promoter of STAT3 target genes, such as Nos2,

leading to their repression. Inhibition of HDAC11 with FT895 can, therefore, lead to the

upregulation of these target genes.
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Caption: FT895 inhibits HDAC11, relieving repression of STAT3 target genes.
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Hippo Signaling Pathway
The link between FT895 and the Hippo pathway is less direct but has been suggested. Some

studies indicate that FT895 can suppress the Hippo signaling pathway, although the precise

molecular mechanism of how HDAC11 modulates core Hippo components like LATS1/2 or

YAP/TAZ is still under investigation. Generally, HDAC inhibitors can influence the expression

and activity of Hippo pathway components, leading to changes in the phosphorylation and

cellular localization of the downstream effectors YAP and TAZ.
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Caption: FT895 may influence the Hippo pathway, but the direct target is unclear.
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Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific

findings. Below are summaries of the methodologies used to characterize the selectivity and

cellular effects of FT895, based on available literature.

In Vitro HDAC Inhibition Assay (HPLC-based)
This method is used to determine the IC50 values of FT895 against various HDAC isoforms.

Enzymes: Recombinant human HDAC enzymes (e.g., HDAC11, HDAC4, HDAC8) are used.

Substrate: A synthetic peptide corresponding to a known substrate with a myristoylated

lysine, such as myristoyl-H3K9, is used.

Assay Buffer: A typical buffer would be Tris-based (e.g., 50 mM Tris-HCl, pH 8.0) containing

salts (e.g., 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and a carrier protein like BSA.

Procedure:

HDAC enzyme is incubated with varying concentrations of FT895 in the assay buffer.

The reaction is initiated by the addition of the myristoylated peptide substrate.

The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

The reaction is quenched, often with an acid such as 0.5% acetic acid.

Precipitated proteins are removed by centrifugation.

The supernatant, containing the substrate and the deacetylated product, is analyzed by

reverse-phase high-performance liquid chromatography (RP-HPLC).

The extent of product formation is quantified by integrating the peak areas corresponding

to the substrate and product.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.
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Cellular Western Blot Analysis for Signaling Pathway
Modulation
Western blotting is a common technique to assess changes in protein levels and post-

translational modifications, such as phosphorylation, in response to a compound.

Cell Culture and Treatment: Cells (e.g., HeLa, MPNST cells) are cultured under standard

conditions and then treated with FT895 at various concentrations for specific durations.

Cell Lysis: After treatment, cells are washed and lysed in a buffer containing detergents (e.g.,

RIPA buffer) and protease and phosphatase inhibitors to preserve the proteins and their

phosphorylation status.

Protein Quantification: The total protein concentration in the lysates is determined using a

standard method (e.g., BCA assay) to ensure equal loading.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific to the protein of interest (e.g.,

total STAT3, phospho-STAT3 (Tyr705), total YAP, phospho-YAP (Ser127), or a loading

control like GAPDH or β-actin).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP) that recognizes the primary antibody.

The membrane is treated with a chemiluminescent substrate, and the resulting light signal

is captured using an imaging system.

Data Analysis: The intensity of the protein bands is quantified using densitometry software

and normalized to the loading control.
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Conclusion
FT895 is a potent and selective inhibitor of HDAC11, making it an invaluable research tool.

While its high selectivity against other HDAC isoforms is a key feature, a comprehensive,

publicly available dataset with IC50 values against all other HDACs, as well as against kinase

and sirtuin panels, would be beneficial for a complete understanding of its selectivity profile.

The known effects of FT895 on the JAK/STAT and potentially the Hippo signaling pathways

provide a foundation for further investigation into the therapeutic potential of HDAC11

inhibition. The experimental protocols outlined in this guide offer a basis for researchers to

further explore the biological activities of this important chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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